
Hexocyclium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexocyclium Iodide is a muscarinic acetylcholine receptor antagonist. It was primarily used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea. The compound was marketed under the tradename Tral by Abbvie Inc., but its use has been largely discontinued due to the advent of more effective treatments with fewer side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexocyclium Iodide involves the reaction of 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired iodide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The use of advanced purification techniques ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Hexocyclium Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate.
Reduction Reactions: Can involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different iodide derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and gastric acid secretion.
Medicine: Explored for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug research .
Mechanism of Action
Hexocyclium Iodide exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors. This inhibition decreases gastric acid secretion by preventing the activation of M3 receptors on parietal cells, which in turn reduces gastrointestinal motility. The compound also binds to other muscarinic receptor types, producing typical anti-muscarinic side effects .
Comparison with Similar Compounds
Atropine: Another muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Utilized for its antispasmodic properties in treating gastrointestinal disorders.
Uniqueness: Hexocyclium Iodide is unique in its specific binding affinity and selectivity for muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion and gastrointestinal motility. its use has declined due to the availability of more effective treatments with fewer side effects .
Properties
Molecular Formula |
C20H33IN2O |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LRKQQAXQIJYDOB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
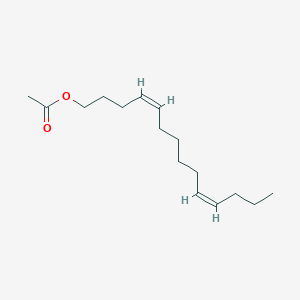
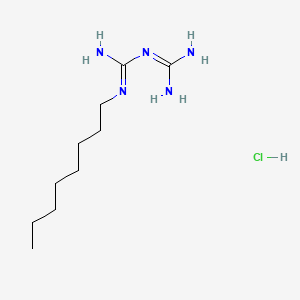
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

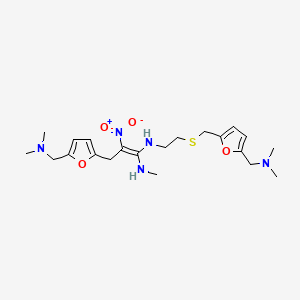
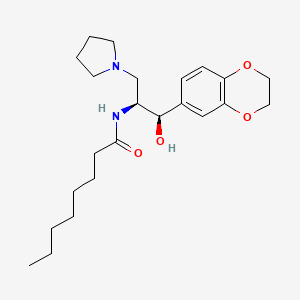
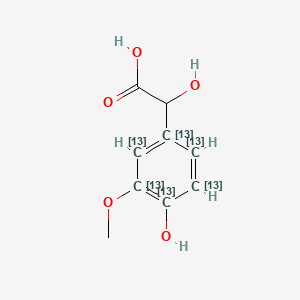
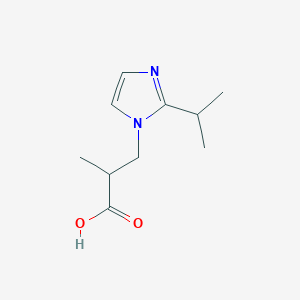
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
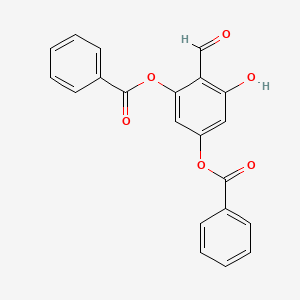


![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
